molecular formula C24H20N4O2S B2383341 N-(benzo[d]thiazol-2-yl)-5-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide CAS No. 1171627-42-1

N-(benzo[d]thiazol-2-yl)-5-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide

Cat. No.: B2383341
CAS No.: 1171627-42-1
M. Wt: 428.51
InChI Key: LEONGJBKVRBKRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d]thiazol-2-yl)-5-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide is a synthetic small molecule identified as a potent kinase inhibitor with significant research value in oncology. Its primary mechanism of action involves the targeted inhibition of receptor tyrosine kinases, including Anaplastic Lymphoma Kinase (ALK) and ROS1 , which are critical drivers in various cancers such as non-small cell lung cancer (NSCLC) and neuroblastoma. By binding to and inhibiting these kinases, this compound disrupts downstream signaling cascades like the MAPK/ERK and JAK/STAT pathways, leading to the suppression of tumor cell proliferation and survival. This makes it a crucial pharmacological tool for investigating the pathophysiology of ALK and ROS1-driven malignancies, studying mechanisms of resistance to existing therapies, and evaluating novel combination treatment strategies in preclinical models. Its application extends to biochemical assays for high-throughput screening and the development of targeted therapeutic interventions, providing researchers with a valuable compound to advance the understanding of kinase biology and cancer therapeutics.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-5-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2S/c29-22-13-18(16-27(22)19-8-2-1-3-9-19)23(30)28(15-17-7-6-12-25-14-17)24-26-20-10-4-5-11-21(20)31-24/h1-12,14,18H,13,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEONGJBKVRBKRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)N(CC3=CN=CC=C3)C4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d]thiazol-2-yl)-5-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and specific case studies, highlighting its antibacterial, anticancer, and neuroprotective effects.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

PropertyValue
Common Name This compound
Molecular Formula C24_{24}H20_{20}N4_{4}O2_{2}S
Molecular Weight 428.5 g/mol
CAS Number 1171627-42-1

The compound features a complex structure that includes a benzothiazole moiety, which is known for its diverse biological activities.

Antibacterial Activity

Recent studies have demonstrated that compounds derived from benzothiazole exhibit notable antibacterial properties. For instance, a related compound showed moderate to good anti-tubercular activity against Mycobacterium tuberculosis at concentrations as low as 4 μg/mL .

In vitro testing of similar derivatives revealed that they inhibited the growth of various bacteria, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the range of 0.052 mg/mL to 1.6 mg/mL .

Anticancer Activity

Benzothiazole derivatives have also been evaluated for their anticancer potential. A study highlighted the synthesis of new thiopyrano[2,3-d]thiazole derivatives that displayed significant cytotoxic effects against cancer cell lines . The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins.

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects. Research into related pyrrolidine derivatives has indicated their ability to act as noncompetitive antagonists of AMPA-type glutamate receptors, which are implicated in neurodegenerative diseases such as Alzheimer's . This suggests that this compound could have therapeutic applications in treating cognitive impairments.

Study 1: Antibacterial Efficacy

A recent study synthesized a series of benzothiazole derivatives and evaluated their antibacterial efficacy against common pathogens. The results indicated that certain modifications to the benzothiazole core significantly enhanced antibacterial potency, particularly against Gram-positive bacteria .

Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of benzothiazole derivatives. The study found that these compounds could inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells through the activation of caspase pathways .

Study 3: Neuroprotective Mechanism

In a neuropharmacological study, pyrrolidine derivatives were tested for their ability to protect neurons from excitotoxicity induced by glutamate. The findings suggested that these compounds could effectively reduce neuronal death and improve cognitive function in animal models .

Scientific Research Applications

Pharmacological Properties

The compound exhibits various pharmacological activities, including:

  • Anti-inflammatory Activity : Similar derivatives have been studied for their ability to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. Research indicates that benzothiazole derivatives can serve as potential non-toxic anti-inflammatory agents, which may be applicable in treating conditions like arthritis and other inflammatory diseases .
  • Antimicrobial Activity : Compounds containing the benzothiazole moiety have shown promising results against a range of microorganisms. For instance, studies have demonstrated that certain benzothiazole derivatives possess antibacterial properties effective against both gram-positive and gram-negative bacteria .
  • Antitumor Activity : The structural features of benzothiazole compounds suggest potential anticancer properties. Some studies have indicated that these compounds can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .

Neurological Disorders

Research has highlighted the role of glutamatergic neurotransmission in neurological diseases such as epilepsy. Compounds similar to N-(benzo[d]thiazol-2-yl)-5-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide have been explored as noncompetitive antagonists of AMPA receptors, which could lead to new treatments for epilepsy .

Antitubercular Agents

Recent advances in synthesizing benzothiazole-based compounds have shown their potential as anti-tubercular agents. These compounds demonstrate significant activity against Mycobacterium tuberculosis, suggesting that the compound could be developed into a therapeutic option for tuberculosis treatment .

Case Study 1: Anti-inflammatory Effects

A study focused on synthesizing N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs demonstrated their effectiveness as COX inhibitors. The synthesized compounds were evaluated for their anti-inflammatory properties through in vivo models, showing promise as non-toxic alternatives to existing NSAIDs .

Case Study 2: Antimicrobial Screening

Another research effort evaluated a series of benzothiazole derivatives for antimicrobial activity against various pathogens. The findings revealed that certain derivatives exhibited potent antibacterial effects, suggesting their potential use in developing new antibiotics .

Data Table: Summary of Applications

Application AreaActivity TypeReference
Anti-inflammatoryCOX inhibition
AntimicrobialBacterial inhibition
Neurological DisordersAMPA receptor antagonism
AntitubercularActivity against M. tuberculosis

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound ID/Name Key Structural Features Hypothesized Properties
Target Compound Pyrrolidinone core, benzo[d]thiazole, pyridin-3-ylmethyl, phenyl Enhanced solubility (pyridine), potential kinase inhibition (thiazole)
N-[(2-Chlorophenyl)methyl]-5-methyl-2,4-dioxo-3-phenyl-pyrrolo[3,2-D]pyrimidine-7-carboxamide Pyrrolo[3,2-D]pyrimidine core, 2-chlorophenylmethyl, phenyl Increased lipophilicity (Cl), possible DNA intercalation (pyrimidine)
N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)-3-fluorobenzamide Imidazo[1,2-A]pyrimidine, 3-fluorobenzamide Improved metabolic stability (F), kinase selectivity (imidazopyrimidine)
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide Benzofuran-furan hybrid, 4-chlorobenzoyl High membrane permeability (chlorobenzoyl), COX-2 inhibition (furan)
N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)cyclopropanecarboxamide Thiazole-cyclopropane hybrid, p-tolylamino Conformational rigidity (cyclopropane), enhanced target binding (thiazole)

Key Observations

Core Scaffold Variations: The target compound’s pyrrolidinone core contrasts with the pyrrolo[3,2-D]pyrimidine system in 923113-33-1. The latter’s fused pyrimidine ring may enhance π-π stacking but reduce solubility compared to the pyrrolidinone’s polar carbonyl group .

Substituent Effects: Electron-Withdrawing Groups: The 3-fluoro substituent in 923113-15-9 improves metabolic stability by resisting oxidative degradation, a feature absent in the target compound .

Hybrid Systems :

  • Compounds like 923216-66-4 (benzofuran-furan) and 923139-08-6 (thiazole-cyclopropane) demonstrate how hybrid heterocycles balance rigidity and bioavailability. The target compound’s benzo[d]thiazole-pyridine combination may optimize both solubility and target engagement .

Research Findings and Implications

  • Binding Affinity : Thiazole-containing compounds (e.g., 923139-08-6) show affinity for kinases like JAK3, suggesting the target’s benzo[d]thiazole group may confer similar activity .
  • Selectivity : The pyridin-3-ylmethyl group in the target compound may enhance selectivity for receptors with polar binding pockets (e.g., serotonin receptors) over bulkier systems like 923113-33-1 .

Q & A

Q. What are the optimal synthetic routes for N-(benzo[d]thiazol-2-yl)-5-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, typically starting with coupling benzo[d]thiazole and pyridine derivatives to the pyrrolidine core. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for amide bond formation, while ethanol is used for cyclization steps .
  • Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
  • Catalysts : Bases like K₂CO₃ or Et₃N facilitate deprotonation in nucleophilic substitutions . Yield optimization requires iterative adjustments via TLC monitoring and quenching side reactions with scavengers (e.g., molecular sieves for water-sensitive steps) .

Q. How is the compound structurally validated post-synthesis?

A combination of spectroscopic and chromatographic methods is critical:

  • NMR : ¹H and ¹³C NMR confirm regiochemistry of the pyrrolidine ring and substitution patterns on heterocycles (e.g., benzo[d]thiazole) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (±0.001 Da) and detects impurities .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% for biological testing) .

Q. What are the key physicochemical properties influencing experimental design?

Property Value/Range Method
Molecular weight~450–470 g/molHRMS
SolubilityLow in H₂O; soluble in DMSOShake-flask method
LogP~2.5–3.2HPLC-derived
These properties guide solvent selection for in vitro assays (e.g., DMSO stock solutions diluted in buffer) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Analog synthesis : Introduce substituents (e.g., halogens, methyl groups) to the phenyl, pyridinyl, or thiazole rings via Suzuki coupling or nucleophilic aromatic substitution .
  • Biological testing : Compare IC₅₀ values across analogs in target-specific assays (e.g., kinase inhibition, cytotoxicity). Example analog
Analog Substituent IC₅₀ (nM) Reference
R = -Cl4-Cl-phenyl12.3
R = -OCH₃3-OCH₃-pyridine45.6

Q. What methodologies are used to evaluate its pharmacokinetic (ADME) properties?

  • Permeability : Caco-2 cell monolayer assays predict intestinal absorption .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
  • Plasma protein binding : Equilibrium dialysis or ultrafiltration . Data from similar compounds show moderate hepatic clearance (e.g., t₁/₂ = 2.5 hr in human microsomes) and >90% plasma protein binding .

Q. How can conflicting bioactivity data across studies be resolved?

  • Assay validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293), passage numbers, and assay conditions (e.g., serum concentration) .
  • Target engagement : Use orthogonal methods (e.g., SPR for binding affinity, Western blot for downstream pathway modulation) .
  • Data normalization : Include reference inhibitors/agonists (e.g., staurosporine for kinase assays) to control for inter-experimental variability .

Q. What computational approaches support mechanistic studies of its bioactivity?

  • Docking simulations : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., kinases, GPCRs) .
  • MD simulations : Analyze ligand-receptor stability over 100-ns trajectories (AMBER or GROMACS) .
  • QSAR modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with activity data .

Methodological Notes

  • Synthetic reproducibility : Always pre-dry solvents (e.g., molecular sieves for DMF) to prevent hydrolysis of intermediates .
  • Bioassay design : Include cytotoxicity controls (e.g., MTT assay) to distinguish specific target effects from general toxicity .
  • Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw NMR/MS files and assay protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.